Omeprazole acid-d3 (disodium)
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H15N3Na2O5S |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
disodium;4-methoxy-5-methyl-6-[[5-(trideuteriomethoxy)benzimidazol-1-id-2-yl]sulfinylmethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C17H17N3O5S.2Na/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17;;/h4-7H,8H2,1-3H3,(H2,19,20,21,22);;/q;2*+1/p-2/i2D3;; |
InChI Key |
MPYYXGKWXYQANB-DHLLOTLESA-L |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)[N-]C(=N2)S(=O)CC3=NC=C(C(=C3C)OC)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Omeprazole 5-carboxylic acid-d3 disodium salt chemical structure
Technical Whitepaper: Characterization and Application of Omeprazole 5-Carboxylic Acid-d3 Disodium Salt
Abstract
This technical guide provides an in-depth structural and functional analysis of Omeprazole 5-carboxylic acid-d3 disodium salt , a stable isotope-labeled metabolite used primarily as an Internal Standard (IS) in bioanalytical assays. This compound represents the terminal oxidative metabolite of the proton pump inhibitor (PPI) omeprazole, formed via the CYP2C19 enzymatic pathway. The guide details the chemical structure, metabolic genesis, and validated LC-MS/MS protocols for its application in pharmacokinetic (PK) studies, ensuring rigorous quantification of omeprazole and its metabolites in biological matrices.
Chemical Identity & Structural Analysis
The structural integrity of the internal standard is paramount for the accuracy of quantitative mass spectrometry. Omeprazole 5-carboxylic acid-d3 disodium salt is designed to mimic the physicochemical properties of the endogenous metabolite while providing a distinct mass shift (+3 Da) to differentiate it from the analyte.
Nomenclature and Identifiers
-
Chemical Name (IUPAC): Disodium 4-methoxy-6-{[(5-(methoxy-d3)-1H-benzimidazol-2-yl)sulfinyl]methyl}-5-methylpyridine-3-carboxylate.[1]
-
Common Name: Omeprazole 5-carboxylic acid-d3 (disodium salt).[1]
-
Molecular Formula:
-
Molecular Weight: ~422.36 g/mol (varies slightly based on isotopic enrichment).
-
Solubility: Highly soluble in water (>20 mg/mL) and methanol due to the disodium salt formation.
Structural Elucidation
The molecule consists of two primary heterocyclic ring systems linked by a sulfinyl methyl bridge:[2]
-
Benzimidazole Moiety: Contains the deuterium label on the methoxy group at position 5 (or 6, due to tautomerism). The nitrogen at position 1 is deprotonated and coordinates with a sodium ion.
-
Pyridine Moiety: The key metabolic modification occurs here. The methyl group at position 5 of the pyridine ring (in the parent omeprazole) is fully oxidized to a carboxylate group (
), which coordinates with the second sodium ion.
Table 1: Structural Comparison
| Feature | Parent Drug (Omeprazole) | Metabolite (Omeprazole 5-carboxylic acid) | IS (d3-Analog) |
| Pyridine C-5 | Methyl ( | Carboxylate ( | Carboxylate ( |
| Benzimidazole C-5 | Methoxy ( | Methoxy ( | Methoxy-d3 ( |
| Ionization State | Neutral / Weak Base | Anionic (at physiological pH) | Anionic (Disodium Salt) |
Metabolic Context & Synthesis[1][4]
Understanding the biological origin of this compound is essential for interpreting PK data. Omeprazole is extensively metabolized in the liver by the Cytochrome P450 system.[3][4][5]
The CYP2C19 Oxidation Pathway
The formation of the 5-carboxylic acid metabolite is a multi-step oxidative process mediated primarily by CYP2C19 .
-
Hydroxylation: CYP2C19 hydroxylates the 5-methyl group of the pyridine ring to form 5-hydroxyomeprazole .[6]
-
Oxidation: Cytosolic alcohol dehydrogenases or further P450 activity oxidizes the hydroxyl group to a carboxylic acid.
Note on Pharmacogenetics: Because this pathway is CYP2C19-dependent, the ratio of Omeprazole to Omeprazole 5-carboxylic acid is a critical biomarker for determining a patient's metabolizer status (Poor vs. Extensive Metabolizers).
Pathway Visualization
Figure 1: Metabolic pathway of Omeprazole showing the genesis of the 5-carboxylic acid metabolite via CYP2C19.
Analytical Application: LC-MS/MS Protocol
The primary application of Omeprazole 5-carboxylic acid-d3 is as an Internal Standard for quantifying the metabolite in human plasma. The d3-label provides mass differentiation while maintaining identical chromatographic retention, ensuring compensation for matrix effects.
Experimental Workflow
Step 1: Stock Preparation
-
Dissolve 1 mg of Omeprazole 5-carboxylic acid-d3 disodium salt in 1 mL of Methanol:Water (50:50, v/v).
-
Critical: The disodium salt is hygroscopic.[7] Equilibrate the vial to room temperature before weighing to prevent moisture absorption which alters stoichiometry.
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 20 µL of IS Working Solution (500 ng/mL in methanol).
-
Add 150 µL of Acetonitrile (precipitating agent).
-
Vortex for 2 minutes at 1500 rpm.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in water.
Step 3: LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm) | Retains polar carboxylic acid metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Protonates the acid for better retention. |
| Mobile Phase B | Acetonitrile | Strong eluent for gradient separation. |
| Ionization | ESI Positive Mode | Although an acid, the benzimidazole nitrogen protonates readily ( |
| MRM Transition | 423.1 | Transition corresponds to the loss of the sulfinyl-pyridine moiety. |
Self-Validating Quality Control
To ensure the integrity of the assay, the following acceptance criteria must be met:
-
IS Response Consistency: The peak area of the d3-IS should not vary by more than ±15% across the run.
-
Retention Time Match: The d3-IS must elute within ±0.05 minutes of the analyte (Omeprazole 5-carboxylic acid).
-
Isotopic Purity Check: Inject a blank sample containing only the IS. There should be <0.5% interference at the analyte's mass transition (contribution of d0 in d3 standard).
Handling & Stability Guidelines
The disodium salt form confers solubility but introduces specific stability challenges.
-
Light Sensitivity: Like the parent omeprazole, the 5-carboxylic acid metabolite is photosensitive. All procedures must be performed under yellow (sodium vapor) light or in amber glassware.
-
pH Stability: The compound is unstable in acidic media for prolonged periods (acid-catalyzed rearrangement). Reconstituted solutions in acidic mobile phase should be analyzed within 24 hours.
-
Storage: Store the solid powder at -20°C under desiccant. The disodium salt is highly hygroscopic; exposure to humid air will lead to deliquescence.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 51346631, Omeprazole-5-carboxylic acid, disodium salt. Retrieved October 26, 2023, from [Link]
-
Klotz, U. (2000). The role of pharmacogenetics in the metabolism of proton pump inhibitors. Alimentary Pharmacology & Therapeutics, 14(s1), 117-123. (Contextual grounding for CYP2C19 pathway).
Sources
- 1. Omeprazole-5-carboxylic acid, disodium salt | C17H15N3Na2O5S | CID 51346631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Omeprazole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: Omeprazole Acid-d3 Disodium Reference Standard
[1]
Executive Summary & CAS Identification[1][2][3][4][5]
Current Status: There is no globally assigned CAS number specifically for the deuterated salt form "Omeprazole Acid-d3 Disodium."[1]
In regulatory and analytical contexts, this compound is identified as the deuterated analog of the unlabeled metabolite standard. Researchers must use the Unlabeled Parent CAS for regulatory identification, annotated with the isotopic modification.
Key Chemical Identifiers
| Compound Name | Chemical State | CAS Number | Role |
| Omeprazole Acid Disodium | Unlabeled Reference | 120003-84-1 | Primary Anchor |
| Omeprazole Acid | Unlabeled Free Acid | 120003-72-7 | Metabolite Core |
| Omeprazole-d3 | Neutral / Parent Drug | 934293-92-2 | Common IS |
| Omeprazole Sodium | Parent Drug Salt | 95510-70-6 | API Salt |
Critical Distinction: "Omeprazole Acid" in this context does not refer to the neutral Omeprazole drug (which is amphoteric).[1] It refers to the Omeprazole Carboxylic Acid metabolite , where one of the pyridine methyl groups has been oxidized to a carboxylic acid. This oxidation creates a second acidic site, necessitating a Disodium salt form for stability.
Chemical Identity & Structural Logic[1][10]
To correctly apply this reference standard, one must understand the structural transformation from the parent drug to the "Acid" metabolite.
Structural Transformation
-
Parent Drug (Omeprazole): Contains a pyridine ring with two methyl groups (positions 3 and 5) and one methoxy group (position 4).[1] It has one acidic proton on the benzimidazole nitrogen (
).[1] -
Metabolite (Omeprazole Acid): The methyl group at position 3 of the pyridine ring is oxidized to a carboxylic acid (
).[1] -
Disodium Salt Formation:
-
Site 1: Deprotonation of the newly formed Pyridine-Carboxylic Acid.
-
Site 2: Deprotonation of the Benzimidazole-NH.
-
Result: A dianionic species stabilized by two
ions.[1]
-
Deuterium Labeling (d3)
The "d3" label typically signifies the replacement of three hydrogen atoms with deuterium (
-
Common Position: The methoxy group (
) on the benzimidazole ring or the pyridine ring.[1] -
Impact: This increases the molecular weight by +3 Da, allowing mass spectral resolution from the unlabeled analyte while retaining identical chromatographic behavior (retention time).[1]
Visualization of Structural Relationships[1]
Figure 1: Structural relationship and synthesis pathway distinguishing the parent drug from the target disodium metabolite standard.[1]
Analytical Application & Protocol
The Omeprazole Acid-d3 Disodium standard is primarily used as an Internal Standard (IS) for quantifying the Omeprazole Carboxylic Acid metabolite in pharmacokinetic (PK) studies.[1]
Why use the Disodium Salt?
-
Solubility: The free acid metabolite is poorly soluble in aqueous mobile phases. The disodium salt dissolves instantly in water/methanol mixtures.[1]
-
Stability: The carboxylate form is chemically more stable than the free acid, which can undergo decarboxylation or lactamization under stress.
Preparation Protocol (Self-Validating)
Reagent Preparation:
-
Stock Solution (1 mg/mL): Dissolve 1.0 mg of Omeprazole Acid-d3 Disodium in 1.0 mL of Methanol:Water (50:50 v/v) + 0.1% Ammonium Hydroxide .
-
Working IS Solution (100 ng/mL): Dilute the stock into Acetonitrile .
LC-MS/MS Workflow:
| Parameter | Setting / Description |
| Column | C18 Reverse Phase (e.g., Waters XBridge), 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 8.[1]5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 4 minutes |
| Ionization | ESI Positive Mode |
| Transitions (Example) | Analyte: 360.1 |
Protocol Check: If your d3-IS retention time shifts significantly (>0.1 min) from the analyte, check your mobile phase pH. Deuterium isotope effects are negligible in basic pH, but slight
shifts in acidic pH can cause separation.
Troubleshooting & Stability
"Omeprazole Acid" vs. "Omeprazole" Confusion
A common error in procurement is confusing "Omeprazole Acid" with "Omeprazole (Free Base)."[1]
-
Test: Dissolve a small amount in water.
-
Omeprazole (Drug): Poor solubility, requires pH > 9 or organic solvent.[1]
-
Omeprazole Acid Disodium: High solubility in neutral water.
-
Handling Precautions
-
Hygroscopicity: The disodium salt is extremely hygroscopic. Weighing must be performed in a humidity-controlled environment or glovebox.[1]
-
Light Sensitivity: Like the parent drug, the metabolite is light-sensitive. Store in amber vials at -20°C.
References
-
Toronto Research Chemicals. Omeprazole Acid Disodium Salt Product Information. (CAS 120003-84-1).[1][2][3] Retrieved from [1]
-
Cayman Chemical. Omeprazole-d3 Product Insert. (CAS 934293-92-2).[1] Retrieved from [1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53394944: Omeprazole Sodium. (CAS 95510-70-6).[1][4][5][6] Retrieved from
-
Pharmaffiliates. Omeprazole Acid-d3 Disodium Salt Catalog Entry. (Cat No: PA STI 070190).[1][7] Retrieved from
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Omeprazole Acid Disodium Salt, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CAS 95510-70-6: Omeprazole sodium | CymitQuimica [cymitquimica.com]
- 5. clearsynth.com [clearsynth.com]
- 6. (+/-)-Omeprazole sodium salt | C17H20N3NaO3S | CID 53394944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Impurity Profiling and Characterization of Omeprazole Acid-d3 Disodium
A Technical Guide for Bioanalytical Standards Validation
Scope and Definition
This guide addresses the technical characterization of Omeprazole Acid-d3 Disodium , a stable isotope-labeled internal standard (IS) primarily used in the bioanalysis of Omeprazole and its metabolites.
Crucial Chemical Distinction: It is vital to distinguish between the parent drug and the "acid" nomenclature often used in synthesis catalogs:
-
Omeprazole (Parent): A benzimidazole sulfoxide.[1] It typically forms a monosodium salt.[1]
-
Omeprazole "Acid" (Metabolite): Specifically 5-Carboxyomeprazole (or 5-O-desmethyl-5-carboxyomeprazole).[1] This molecule possesses two acidic protons (the benzimidazole nitrogen and the carboxylic acid moiety), allowing for the formation of a disodium salt .
This guide assumes the target analyte is the Deuterated Carboxylic Acid Metabolite (Omeprazole Acid-d3) , a critical reference standard for pharmacokinetic (PK) and metabolic stability studies.[1]
The Impurity Profile: Origins and Criticality
When analyzing a deuterated reference standard, the "impurity profile" differs fundamentally from that of a drug substance. The primary concern shifts from toxicological impurities to bioanalytical interferences .
Critical Impurity Classes[1][2]
| Impurity Class | Specific Analogs | Impact on Bioanalysis |
| Isotopic Impurities | d0 (Unlabeled Omeprazole Acid) d1, d2 (Incomplete labeling) | Critical Failure Mode. The presence of d0 > 0.5% causes "cross-talk" in the MS channel, artificially inflating the concentration of the analyte in patient samples.[1] |
| Chemical Impurities | Omeprazole-d3 (Parent) Omeprazole Sulfone Acid-d3Omeprazole Sulfide Acid-d3 | Selectivity Issue. If these co-elute and fragment similarly, they distort quantitation.[1] The "Parent" impurity is common due to incomplete oxidation during synthesis. |
| Inorganic/Salt Impurities | Sodium Hydroxide (excess)Sodium Carbonate | Gravimetric Error. Excess salt alters the molecular weight correction factor, leading to incorrect stock solution concentrations.[1] |
Synthesis & Degradation Pathway (DOT Visualization)[1]
The following diagram illustrates the origin of these impurities during the synthesis and degradation of the standard.
Caption: Synthesis pathway showing the origin of chemical (sulfone/parent) and isotopic (d0) impurities.
Analytical Protocols
To validate the profile of Omeprazole Acid-d3 Disodium, a multi-modal approach is required.
Protocol A: Isotopic Purity Determination (LC-HRMS)
Objective: Quantify the d0 (unlabeled) contribution.[1] This is the most critical test.
-
Instrument: Q-Exactive Orbitrap or equivalent High-Resolution MS.[1]
-
Column: C18 (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.5).[1] Note: Acidic pH can cause degradation; neutral/basic is preferred for stability.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
Workflow:
-
Stock Prep: Dissolve 1 mg standard in 1 mL Methanol:Water (50:50).
-
SIM Scan: Set MS to SIM (Selected Ion Monitoring) mode.[1]
-
Target Mass (M+H)+ for d3: Calculate exact mass (approx. 363.15 Da).
-
Target Mass (M+H)+ for d0: Calculate exact mass (approx. 360.13 Da).[1]
-
-
Calculation:
Requirement: d0 must be < 0.5% for bioanalytical use.[1]
Protocol B: Chemical Purity & Related Substances (HPLC-UV)
Objective: Detect synthesis by-products (non-isotopic impurities).[1]
-
Detector: UV-Vis at 305 nm (Benzimidazole characteristic absorption).[1]
-
Buffer: 10 mM Sodium Phosphate, pH 7.4 (Omeprazole is acid-labile; avoid acidic mobile phases if possible, or keep run times short).
-
Method:
Protocol C: Counter-ion Stoichiometry (Ion Chromatography)
Objective: Confirm "Disodium" status.
-
Technique: Cation-exchange chromatography.[1]
-
Standard: NIST-traceable Sodium standard.[1]
-
Rationale: If the salt is actually a monosodium/disodium mix, the molecular weight used for calculations will be wrong, biasing all downstream PK data.
Analytical Workflow Diagram
The following flowchart details the decision-making process for validating the standard before releasing it for study use.
Caption: Step-by-step validation logic. Isotopic purity (d0 check) is the primary "gatekeeper" step.[1]
Handling and Stability (Self-Validating System)
Omeprazole and its derivatives are notoriously acid-labile and photolabile .[1] To ensure the integrity of your impurity profile analysis, you must implement a self-validating handling protocol:
-
The "Amber" Rule: All solutions must be prepared in amber glassware. Exposure to laboratory light can induce degradation to the sulfide analog within minutes.
-
pH Control: Never dissolve Omeprazole Acid-d3 Disodium in pure unbuffered water (which can become acidic due to CO2 absorption) or acidic diluents (0.1% Formic Acid).[1]
-
Correct Diluent: 50:50 Methanol:10mM Ammonium Bicarbonate (pH 8.0).[1]
-
-
In-Run Stability Check: Inject the standard at the beginning and end of the sequence. If the "Parent" or "Sulfone" impurity peaks increase in area by >5% during the run, the instability is method-induced (autosampler degradation), not intrinsic to the material.
References
-
United States Pharmacopeia (USP). (2023).[1] Omeprazole: Organic Impurities and Reference Standards. USP-NF Monograph.[1] Retrieved from [Link][1]
-
Nirogi, R., et al. (2014).[1] LC-MS/MS investigation of acid-induced degradation products of omeprazole. Journal of Pharmaceutical and Biomedical Analysis.
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Impact of Isotopic Impurities. Retrieved from [Link]
Sources
Methodological & Application
Precision Bioanalysis of Omeprazole and Metabolites: Internal Standard Selection & Protocol Design
Executive Summary & Scientific Rationale
In the bioanalysis of Omeprazole (OME), the selection of an Internal Standard (IS) is not merely a procedural checkbox—it is the primary defense against the compound's inherent chemical instability. Omeprazole is a benzimidazole proton pump inhibitor (PPI) that is notoriously acid-labile . In acidic environments (pH < 6.0), it undergoes rapid rearrangement to form cyclic sulfenamides, leading to catastrophic quantitation errors if not strictly controlled.
Furthermore, accurate quantitation of its major metabolites—5-Hydroxyomeprazole (5-OH) and Omeprazole Sulfone (Sulfone) —is critical for CYP2C19 and CYP3A4 phenotyping. These metabolites act as in vivo probes: 5-OH formation is catalyzed by CYP2C19 (polymorphic), while Sulfone formation is mediated by CYP3A4.
This guide details a self-validating protocol for the simultaneous quantitation of OME, 5-OH, and Sulfone, prioritizing Stable Isotope Labeled (SIL) internal standards to compensate for matrix effects and pH-induced degradation during sample processing.
Metabolic Landscape & Analytical Challenges
Understanding the metabolic pathway is essential for chromatographic method development, particularly because 5-OH and Sulfone are isobaric (same mass, different structure). They cannot be distinguished by mass spectrometry alone (MS1) and often share product ions; therefore, chromatographic resolution is mandatory .
Pathway Visualization
Figure 1: Metabolic pathway of Omeprazole illustrating the divergence into CYP2C19 and CYP3A4 specific metabolites. Note the isobaric nature of the metabolites requiring LC separation.
Internal Standard Selection Strategy
The choice of IS dictates the robustness of the assay against matrix effects (ion suppression) and recovery variations.
Selection Decision Matrix
| Feature | Tier 1: SIL-IS (Recommended) | Tier 2: Structural Analog (Alternative) |
| Compound | Omeprazole-d3 (or 13C6-Omeprazole) | Lansoprazole |
| Mechanism | Tracks ionization efficiency & extraction recovery perfectly. | Compensates for gross errors but fails to track specific matrix effects. |
| Retention Time | Co-elutes with Omeprazole (Critical for compensating matrix suppression). | Elutes at a different time; does not experience the exact same suppression.[1] |
| Risk Factor | Cross-Talk: Natural isotopes of OME may contribute to d3 signal if mass res is low. | Non-Parallelism: May degrade at a different rate than OME in acidic extracts. |
| Recommendation | Mandatory for regulated clinical trials. | Acceptable for early discovery or if SIL is unavailable. |
Critical Technical Insight: While Omeprazole-d3 is the industry standard, Deuterium Exchange can occur in highly acidic protic solvents. However, since OME itself is unstable in acid, the alkaline conditions required to stabilize OME also protect the deuterium label.
Detailed Experimental Protocol
Reagents & Materials
-
Analytes: Omeprazole, 5-Hydroxyomeprazole, Omeprazole Sulfone.[2][3][4][5][6]
-
Internal Standard: Omeprazole-d3 (Target conc: 500 ng/mL in ACN).
-
Buffer (Critical): 10 mM Ammonium Bicarbonate (pH 8.5) or Ammonium Acetate.[7] Avoid Phosphate buffers if using MS.
-
Extraction Solvent: Tert-butyl methyl ether (TBME) or Ethyl Acetate (for Liquid-Liquid Extraction).
Sample Preparation (Liquid-Liquid Extraction)
LLE is superior to Protein Precipitation (PPT) for this assay as it removes phospholipids that cause ion suppression and provides a cleaner baseline for metabolites.
-
Alkaline Stabilization: Thaw plasma samples on ice. Add 50 µL of 100 mM Ammonium Bicarbonate (pH 8.5) to 200 µL of plasma immediately. This step is non-negotiable to prevent acid degradation.
-
IS Addition: Add 20 µL of Internal Standard Working Solution (Omeprazole-d3). Vortex 10 sec.
-
Extraction: Add 1.5 mL TBME . Shake/Vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 5 min at 4°C.
-
Reconstitution: Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under Nitrogen at 30°C. Reconstitute in 200 µL Mobile Phase (Initial conditions).
LC-MS/MS Conditions
Chromatographic Goal: Separate the isobaric metabolites (5-OH and Sulfone) by at least 0.5 min.
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse), 3.5 µm, 2.1 x 50 mm. High pH resistant columns are preferred.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 8.5). Alkaline pH improves peak shape and stability on-column.
-
Mobile Phase B: Acetonitrile.[7]
-
Flow Rate: 0.4 mL/min.[1]
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10% | Load |
| 0.5 | 10% | Hold |
| 3.0 | 90% | Elute Analytes |
| 4.0 | 90% | Wash |
| 4.1 | 10% | Re-equilibrate |
| 6.0 | 10% | End |
Mass Spectrometry (MRM Parameters)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor (m/z) | Product (m/z) | Retention Order | Note |
| Omeprazole | 346.1 | 198.0 | Mid | Quantifier |
| Omeprazole-d3 (IS) | 349.1 | 198.0 | Mid (Co-elutes) | Mass Shift +3 |
| 5-OH-Omeprazole | 362.1 | 214.1 | Early (Polar) | Isobaric Pair |
| Omeprazole Sulfone | 362.1 | 214.1 | Late (Non-polar) | Isobaric Pair |
| Lansoprazole (Alt IS) | 370.0 | 252.0 | Late | Analog Only |
Validation & Troubleshooting Workflow
The "Cross-Talk" Check (Crucial for d3-IS)
Because Omeprazole contains sulfur, the natural isotope abundance (M+2 from 34S and M+1 from 13C) is significant.
-
Experiment: Inject a high concentration ULOQ (Upper Limit of Quantitation) of Omeprazole without IS.
-
Check: Monitor the IS channel (349.1 -> 198.0).
-
Acceptance: The signal in the IS channel must be < 5% of the typical IS response. If high, adjust mass resolution or lower ULOQ.
Isobaric Resolution Check
You must prove 5-OH and Sulfone are separated.
-
Experiment: Inject pure standards of 5-OH and Sulfone individually to establish retention times.
-
Criteria: Resolution (
) between 5-OH and Sulfone must be > 1.5. 5-OH will elute first due to the hydroxyl group increasing polarity.
Stability Validation Workflow
Figure 2: Stability decision tree emphasizing the requirement for alkaline buffering during sample handling.
References
-
Vertex AI Search. (2023). Omeprazole metabolites bioanalysis LC-MS/MS internal standard selection. 8
-
BenchChem. (2025).[4] High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma. 4
-
National Institutes of Health (NIH). (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma. 9
-
WuXi AppTec. (2025).[10] Internal Standards in LC-MS Bioanalysis: Which, When, and How. 11
-
MDPI. (2025). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. 12
Sources
- 1. agilent.com [agilent.com]
- 2. 5-Hydroxy omeprazole standards | @rtMolecule [artmolecule.fr]
- 3. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improvement and validation of a high-performance liquid chromatography in tandem mass spectrometry method for monitoring of omeprazole in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Reconstitution of Omeprazole acid-d3 Disodium Salt
Abstract: This document provides a comprehensive guide for the reconstitution of Omeprazole acid-d3 disodium salt, a stable isotope-labeled compound crucial for pharmacokinetic studies and bioanalytical assays. As this compound is sensitive to environmental conditions, particularly pH, proper handling and solvent selection are paramount to ensure its integrity and performance as an internal standard in mass spectrometry or as a tracer in metabolic studies.[1][2] This guide details the critical physicochemical properties, offers a strategic framework for solvent selection, and provides validated, step-by-step protocols for preparing stock solutions for various research applications.
Foundational Principles: Understanding the Compound
Omeprazole acid-d3 disodium salt is the deuterated form of omeprazole, a proton pump inhibitor. The incorporation of deuterium atoms creates a mass shift, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the parent drug, omeprazole.[3][4]
Key Physicochemical Characteristics:
-
pH Sensitivity: The stability of omeprazole is highly dependent on pH. It degrades rapidly in acidic environments (pH < 7.8) but exhibits acceptable stability under alkaline conditions.[5][6] The degradation half-life can be as short as 10 minutes at a pH below 5, but extends to 18 hours at pH 6.5.[6] Therefore, maintaining an alkaline environment during and after reconstitution is the single most critical factor for preserving the compound's integrity.
-
Solubility Profile: As a disodium salt, the compound is generally more soluble in aqueous and polar solvents compared to its parent form. Omeprazole sodium salts are freely soluble in water and ethanol.[7] The parent compound, omeprazole, is freely soluble in ethanol and methanol, slightly soluble in acetone, and very slightly soluble in water.[5] It is also highly soluble in Dimethyl Sulfoxide (DMSO).[8]
-
Environmental Stability: Omeprazole is sensitive to heat, humidity, and light.[9] Lyophilized powder should be stored in a desiccated environment and protected from light, typically at refrigerated temperatures (2-8°C) or frozen for long-term storage.[1][8][10] Reconstituted solutions must also be protected from light.[10][11]
Data Summary: Solubility and Stability
| Solvent | Solubility | Recommended Use | Stability of Reconstituted Solution (Non-deuterated Omeprazole Sodium) | Citations |
| Methanol | Freely Soluble | LC-MS/MS Stock | Stable for preparation of analytical standards; store frozen. | [5][12][13] |
| Ethanol | Freely Soluble | Alternative for LC-MS/MS Stock | Similar to methanol; store frozen. | [5][7] |
| DMSO | >19 mg/mL | In Vitro Biological Assays | Stock solutions are stable for 1-6 months at -20°C or -80°C. | [1][8] |
| Alkaline Water (e.g., 0.1 N NaOH, 8.4% Sodium Bicarbonate) | Freely Soluble | In Vitro Buffers, Oral Suspensions | Stable for 14-30 days under refrigeration (2-8°C). | [7][14][15] |
| 0.9% Sodium Chloride | Freely Soluble | IV Infusion (Clinical Analog) | Stable for 12 hours at room temperature (~25°C). | [11][16] |
| 5% Dextrose | Freely Soluble | IV Infusion (Clinical Analog) | Stable for 6 hours at room temperature (~25°C). | [11] |
Strategic Solvent Selection
The choice of solvent is dictated entirely by the downstream application. The following decision framework, illustrated in the diagram below, guides the researcher to the optimal solvent system.
Caption: Decision tree for selecting an appropriate reconstitution solvent.
Detailed Reconstitution Protocols
Safety Precaution: Always handle Omeprazole acid-d3 disodium salt in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 3.1: Preparation of Primary Stock Solution for LC-MS/MS
This protocol is designed to create a high-concentration stock solution for use as an internal standard in quantitative bioanalysis.
Rationale: High-purity organic solvents like methanol or acetonitrile are chosen for their volatility and compatibility with reversed-phase chromatography and mass spectrometry ionization sources.[13][17] They ensure complete dissolution and minimize interference in the analytical system.
Materials:
-
Omeprazole acid-d3 disodium salt (lyophilized powder)
-
High-purity (LC-MS grade) Methanol or Acetonitrile
-
Calibrated analytical balance
-
Amber glass volumetric flask (e.g., 1 mL or 5 mL)
-
Gas-tight syringe or calibrated micropipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibration: Allow the vial of lyophilized powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: Accurately weigh the desired amount of powder. For a 1 mg/mL stock, weigh 1 mg of the compound. Perform this step quickly to minimize exposure to air and humidity.
-
Transfer: Carefully transfer the weighed powder into the amber volumetric flask.
-
Initial Dissolution: Add approximately half of the final volume of the chosen solvent (e.g., 0.5 mL for a 1 mL final volume) to the flask.
-
Solubilization: Cap the flask and vortex for 30-60 seconds. If necessary, sonicate the solution in a room temperature water bath for 2-5 minutes to ensure all powder is completely dissolved. Visually inspect the solution against a dark background to confirm the absence of particulates.
-
Final Volume Adjustment: Once fully dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Homogenization: Invert the capped flask 10-15 times to ensure a homogenous solution.
-
Storage: Aliquot the stock solution into smaller, single-use amber vials to avoid repeated freeze-thaw cycles. Store immediately at -20°C or -80°C. Per vendor recommendations, stock solutions can be stable for 1-6 months when stored properly.[1]
Protocol 3.2: Preparation of Stock Solution for In Vitro Assays
This protocol is suitable for preparing a stock solution for cell culture experiments or other biological assays where an organic solvent like DMSO is tolerated or an aqueous system is required.
Rationale: DMSO is a versatile solvent capable of dissolving many organic molecules for biological testing.[8] However, if the experimental system is sensitive to DMSO, a sterile, alkaline buffer is the required alternative to maintain the compound's stability.[18]
Materials:
-
Omeprazole acid-d3 disodium salt (lyophilized powder)
-
Anhydrous, sterile-filtered DMSO OR a sterile alkaline buffer (e.g., 8.4% Sodium Bicarbonate solution, pH > 9)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated micropipettes with sterile tips
Procedure:
-
Equilibration: Allow the vial of lyophilized powder to reach room temperature.
-
Calculation: Determine the volume of solvent needed to achieve the desired stock concentration (e.g., for a 10 mM stock from 1 mg of powder, calculate the required volume based on the molecular weight).
-
Reconstitution: In a sterile environment (e.g., a biological safety cabinet), add the calculated volume of sterile DMSO or alkaline buffer directly to the vial containing the compound.
-
Solubilization: Aseptically cap the vial and vortex gently until the powder is fully dissolved. Avoid excessive agitation which could lead to degradation.
-
Verification: Visually confirm complete dissolution.
-
Storage:
-
DMSO Stocks: Store in small, single-use aliquots at -20°C or -80°C. Protect from light.
-
Aqueous Stocks: Freshly prepare aqueous solutions before each experiment. If short-term storage is necessary, store at 2-8°C, protected from light, for a maximum of 14 days, though stability should be verified for the specific buffer used.[15][19]
-
General Workflow and Best Practices
The following diagram outlines the critical path from receiving the compound to its experimental use, emphasizing key quality control and handling steps.
Caption: Standard operating procedure from receipt to storage.
References
-
Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Omeprazole Sodium. (2020). ASHP Publications. Retrieved from [Link]
-
Omeprazole. (n.d.). AHFS Drug Information. Retrieved from [Link]
-
Formulation Development & Optimization of Reconstitution Solvent For Lyophilized Omeprazole Injection. (n.d.). Scribd. Retrieved from [Link]
-
How to Store Omeprazole Properly. (n.d.). EverydayMeds. Retrieved from [Link]
-
A stability study of omeprazole diluted in sodium chloride for intravenous infusion and discussion regarding current practice in UK paediatric intensive care units. (2014). PubMed. Retrieved from [Link]
- Process for the resolution of omeprazole. (2014). Google Patents.
- Pharmaceutical composition of omeprazole. (2013). Google Patents.
-
Comparative Stability of Compounded Omeprazole Suspension Versus Commercial Omeprazole Kit When Stored in Oral Syringes Under Refrigerated Conditions. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Omeprazole Delayed-Release Capsules. (2019). USP-NF. Retrieved from [Link]
-
Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. (2023). MDPI. Retrieved from [Link]
-
Stability study of omeprazole. (2010). ResearchGate. Retrieved from [Link]
-
Bio-analytical method development and validation for omeprazole using lc-ms/ms. (2011). ResearchGate. Retrieved from [Link]
-
An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. (n.d.). SciSpace. Retrieved from [Link]
-
Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods. (2018). International Journal of Pharmaceutical Sciences and Medicine. Retrieved from [Link]
-
Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (2020). PubMed Central. Retrieved from [Link]
-
Stability of omeprazole in an extemporaneously prepared oral liquid. (1997). PubMed. Retrieved from [Link]
-
An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. (2013). ResearchGate. Retrieved from [Link]
-
Analytical methodologies for the determination of omeprazole: An overview. (2011). ResearchGate. Retrieved from [Link]
-
Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. (2015). Bentham Open Archives. Retrieved from [Link]
-
Investigation of omeprazole stability in oral suspensions for pediatric use prepared extemporaneously from omeprazole capsules. (2015). CORE. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2013064535A1 - Pharmaceutical composition of omeprazole - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. everydaymeds.co.uk [everydaymeds.co.uk]
- 11. publications.ashp.org [publications.ashp.org]
- 12. US20140235859A1 - Process for the resolution of omeprazole - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpsm.com [ijpsm.com]
- 15. Stability of omeprazole in an extemporaneously prepared oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A STABILITY STUDY OF OMEPRAZOLE DILUTED IN SODIUM CHLORIDE FOR INTRAVENOUS INFUSION AND DISCUSSION REGARDING CURRENT PRACTICE IN UK PAEDIATRIC INTENSIVE CARE UNITS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Comparative Stability of Compounded Omeprazole Suspension Versus Commercial Omeprazole Kit When Stored in Oral Syringes Under Refrigerated Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
FDA Bioanalytical Method Validation: Omeprazole & Metabolites (5-OH & Sulfone)
Executive Summary
The bioanalysis of Omeprazole (OME) and its major metabolites—5-hydroxyomeprazole (5-OH-OME) and Omeprazole Sulfone (OME-S) —presents a dual challenge: chemical instability and metabolic complexity . Omeprazole is a labile benzimidazole derivative that degrades rapidly in acidic environments, necessitating rigorous pH control during sample handling. Furthermore, the polymorphic nature of CYP2C19 (the enzyme responsible for 5-OH formation) creates vast inter-subject variability in plasma concentrations, demanding a method with a wide dynamic range and high sensitivity.
This guide compares the industry-standard LC-MS/MS workflow against legacy HPLC-UV methods and modern UPLC-MS/MS alternatives. It provides a validated, FDA/ICH M10-compliant protocol designed to mitigate the specific risks of omeprazole bioanalysis.
Part 1: The Analytical Challenge
Before selecting a method, researchers must understand the physicochemical constraints of the analytes.
The Acid-Lability Trap
Omeprazole contains a sulfinyl group that undergoes acid-catalyzed rearrangement to form degradation products (sulfenamides).
-
Risk: If plasma samples are not stabilized immediately upon collection, ex vivo degradation occurs, leading to underestimation of parent drug and potential interference from degradants.
-
Solution: Blood collection must involve K2EDTA tubes with an immediate pH adjustment (typically using 50 µL of 1M Sodium Carbonate or Tris buffer per mL of plasma) to maintain pH > 8.5.
Polarity Divergence
-
Parent (OME): Lipophilic (LogP ~2.2).
-
Metabolite (5-OH-OME): More polar; elutes earlier, risking ion suppression from the solvent front in MS.
-
Metabolite (OME-S): Similar lipophilicity to parent; requires chromatographic resolution to prevent cross-talk if mass transitions overlap.
Part 2: Comparative Analysis (Method Selection)
The following table contrasts the performance of three common methodologies based on experimental data typical for bioequivalence (BE) and pharmacokinetic (PK) studies.
Table 1: Performance Comparison Matrix
| Feature | Method A: HPLC-UV (Legacy) | Method B: LC-MS/MS (Gold Standard) | Method C: UPLC-MS/MS (High Throughput) |
| Detection Principle | UV Absorbance (302 nm) | Triple Quadrupole (ESI+) | Triple Quadrupole (ESI+) |
| LLOQ (Sensitivity) | 20–50 ng/mL | 1.0–5.0 ng/mL | 0.1–1.0 ng/mL |
| Sample Volume | 500–1000 µL | 100–200 µL | 50–100 µL |
| Run Time | 10–15 mins | 3–5 mins | < 2.0 mins |
| Selectivity | Low (Risk of endogenous interference) | High (MRM transitions) | Very High (Superior resolution) |
| Throughput | ~80 samples/day | ~300 samples/day | ~600+ samples/day |
| Cost Per Sample | Low | Moderate | High (Consumables/Column) |
| Suitability | Formulation QC, High-dose PK | Bioequivalence, Clinical PK | Micro-dosing, Pediatric PK |
Expert Insight: While HPLC-UV is cost-effective for quality control of tablets, it lacks the sensitivity required for terminal phase PK tracking of the 5-OH metabolite in extensive metabolizers. LC-MS/MS is the mandatory choice for regulatory submission (FDA/EMA) due to its ability to differentiate metabolites from the parent drug without baseline interference.
Part 3: Validated Experimental Protocol (LC-MS/MS)
This protocol is designed to meet ICH M10 standards.[1][2] It utilizes Liquid-Liquid Extraction (LLE) rather than Protein Precipitation (PPT) to minimize matrix effects (phospholipids) which are notorious for suppressing signal in the omeprazole elution region.
Materials & Reagents
-
Analytes: Omeprazole, 5-OH-Omeprazole, Omeprazole Sulfone.[3][4][5]
-
Internal Standard (IS): Omeprazole-d3 (Deuterated IS is critical to compensate for matrix effects).[1]
-
Matrix: Human Plasma (K2EDTA), stabilized with 10% v/v 0.1M Na2CO3.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtAc).
Sample Preparation Workflow
-
Aliquot: Transfer 200 µL of stabilized plasma into a polypropylene tube.
-
IS Addition: Add 50 µL of IS working solution (500 ng/mL in 50% Methanol). Vortex 10s.
-
Extraction: Add 1.5 mL of MTBE.
-
Agitation: Vortex for 5 mins or shaker at 1000 rpm for 10 mins.
-
Phase Separation: Centrifuge at 4000 rpm for 5 mins at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.
-
Evaporation: Evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase (80:20 Water:ACN + 0.1% Formic Acid).
LC-MS/MS Conditions
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibration)
-
-
Mass Transitions (MRM - ESI Positive):
-
Omeprazole: m/z 346.1
198.1 -
5-OH-Omeprazole: m/z 362.1
214.1 -
Omeprazole Sulfone: m/z 362.1
198.1 (Note: Same parent mass as 5-OH, but different retention time and fragment ions can be optimized).
-
Part 4: FDA/ICH M10 Validation Logic
To ensure the method is "fit for purpose," the following validation parameters must be met.
A. Selectivity & Specificity[1][6][7][8][9]
-
Requirement: Analyze 6 lots of blank plasma (including lipemic and hemolyzed).
-
Acceptance: Interference at analyte retention time must be < 20% of the LLOQ response.
-
Omeprazole Specific: Check for interference between OME-Sulfone and 5-OH-OME, as they are isobaric (same molecular weight) if source fragmentation occurs. Chromatographic separation is non-negotiable.
B. Matrix Effect (ME)
-
Calculation: Compare analyte response in post-extraction spiked samples vs. neat solution.
-
IS Normalization: The IS-normalized ME factor should be close to 1.0 with CV < 15%.
-
Why it matters: Phospholipids often elute late. If the gradient is too short, they may wrap around and suppress the 5-OH peak in the next injection.
C. Stability (The Critical Parameter)
Due to the pH sensitivity, the following stability tiers are mandatory:
-
Benchtop Stability: 4-6 hours at room temperature (in alkaline stabilized matrix).
-
Freeze-Thaw: 3 cycles from -70°C to Room Temp.
-
Autosampler Stability: 24 hours at 10°C (Reconstituted samples are usually stable as the mobile phase is acidic, stabilizing the extracted analyte after proteins are removed).
Part 5: Visualizations
Diagram 1: Omeprazole Metabolic Pathway & Analysis
This diagram illustrates the metabolic conversion and the critical mass spectrometry transitions used for detection.
Caption: Figure 1. Metabolic pathway of Omeprazole showing the divergence into 5-OH and Sulfone metabolites and their respective Mass Spectrometry MRM transitions.
Diagram 2: Validation Decision Tree (ICH M10)
A logical flow for troubleshooting method failures during validation.
Caption: Figure 2. Step-by-step decision tree for validating the bioanalytical method according to ICH M10 guidelines, highlighting critical failure points.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[2][6][7][8] Link
-
U.S. Food and Drug Administration (FDA). (2022).[8] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. Link
-
Hishinuma, T., et al. (2010).[9] Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. Journal of Pharmacy & Pharmaceutical Sciences. Link
-
Vijayaraghavan, R., et al. (2011).[10] Bio-analytical method development and validation for omeprazole using LC-MS/MS. International Journal of Pharmaceutical Sciences and Research. Link
-
Nováková, L., et al. (2006). High-throughput determination of omeprazole and its metabolites in human plasma by ultra performance liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. propharmagroup.com [propharmagroup.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of omeprazole, hydroxyomeprazole and omeprazole sulfone using automated solid phase extraction and micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Omeprazole-d3 Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of omeprazole, the choice of an internal standard (IS) is a critical decision that directly impacts the reliability of pharmacokinetic and bioequivalence studies. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby compensating for any potential variability. This guide provides an in-depth technical comparison of Omeprazole-d3, a deuterated internal standard, against other common alternatives, supported by experimental data and established regulatory guidelines.
The Indispensable Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity.[1] However, the accuracy and precision of LC-MS/MS measurements can be influenced by several factors, including sample matrix effects, extraction efficiency, and instrument variability.[2] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for these variations.[3]
A stable isotope-labeled (SIL) internal standard, such as Omeprazole-d3, is widely considered the "gold standard".[4][5] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and ionization in the mass spectrometer.[6] This co-elution and similar ionization response are crucial for mitigating matrix effects, where endogenous components in the biological sample can suppress or enhance the analyte's signal.[2]
Regulatory Framework: Defining the Boundaries of Accuracy and Precision
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation to ensure the reliability of data submitted for drug approval.[7][8] These guidelines provide clear acceptance criteria for accuracy and precision.
According to these guidelines, the accuracy of the method, expressed as the percentage of the nominal concentration, should be within ±15% for all quality control (QC) samples, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[9] Similarly, the precision, measured as the coefficient of variation (CV) or relative standard deviation (RSD), should not exceed 15% for QC samples and 20% for the LLOQ.[10]
Omeprazole-d3: A Performance Deep Dive
Omeprazole-d3 is a deuterated analog of omeprazole where three hydrogen atoms have been replaced with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard while maintaining nearly identical chemical properties.
Accuracy and Precision Limits with Omeprazole-d3
Multiple studies have demonstrated that bioanalytical methods employing Omeprazole-d3 as an internal standard consistently meet and often exceed the stringent requirements of regulatory agencies.
| Validation Parameter | LLOQ | Low QC | Medium QC | High QC |
| Linearity Range (ng/mL) | 1.0 - 1000[11] | 1.5 - 2000[10] | ||
| Correlation Coefficient (r²) | > 0.999[4] | |||
| Accuracy (% Bias) | Within ±20%[10] | Within ±15%[10] | Within ±15%[10] | Within ±15%[10] |
| Precision (% RSD) | < 20%[10] | < 15%[10] | < 15%[10] | < 15%[10] |
Table 1: Typical accuracy and precision limits for Omeprazole bioanalysis using Omeprazole-d3 as an internal standard, based on published data.[4][10][11]
The use of a deuterated internal standard like Omeprazole-d3 ensures high accuracy and precision by effectively compensating for matrix effects and procedural variations during sample analysis.[11]
Comparative Analysis: Omeprazole-d3 vs. Alternative Internal Standards
While Omeprazole-d3 is the preferred choice, other compounds have been utilized as internal standards for omeprazole quantification, primarily due to cost or availability considerations. Common alternatives include other proton pump inhibitors like Lansoprazole or structurally unrelated compounds such as Tolbutamide.[1][4]
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Reference |
| Omeprazole-d3 | 1.0 - 2000 | 1.5 | Within ±15% | < 15% | [4][10] |
| Lansoprazole | 5.016 - 4013.028 | 5.016 | 91.18 - 96.46% | 4.32 - 5.46% | [2][4] |
| Tolbutamide | 1.0 - 2000 | 1.0 | Not explicitly stated for IS | Not explicitly stated for IS | [4][12] |
| Fluconazole | 25 - 1500 | Not specified | Not specified | 2.09 - 8.56% (intra-day) 5.29 - 8.19% (inter-day) | [13] |
Table 2: Comparison of bioanalytical method performance with different internal standards for Omeprazole quantification.[2][4][10][12][13]
While methods using alternative internal standards can be validated to meet regulatory requirements, they may be more susceptible to differential matrix effects and variations in extraction recovery compared to the analyte. The structural and chemical dissimilarity between the analyte and a non-isotopically labeled internal standard means they may not behave identically during the analytical process, potentially leading to reduced precision and accuracy.[14] The use of a deuterated internal standard like Omeprazole-d3 generally results in lower inter-patient assay imprecision.[14]
Experimental Protocols: A Self-Validating System
The following protocols outline a robust bioanalytical method for the quantification of omeprazole in human plasma using Omeprazole-d3 as the internal standard. The causality behind key experimental choices is highlighted to provide a deeper understanding of the methodology.
Experimental Workflow Diagram
Caption: Bioanalytical Workflow for Omeprazole Quantification
Step-by-Step Methodology
1. Preparation of Stock and Working Solutions:
-
Rationale: Separate stock solutions for calibration standards and quality control samples are prepared to avoid bias in the validation results.[3]
-
Protocol:
-
Prepare a 1 mg/mL stock solution of omeprazole and Omeprazole-d3 in methanol.
-
From these stocks, prepare serial dilutions in a suitable solvent (e.g., 50:50 acetonitrile:water) to create working solutions for calibration curve standards and QC samples at various concentrations (e.g., LLOQ, Low, Medium, and High QC).
-
2. Sample Preparation (Protein Precipitation):
-
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis. Acetonitrile is a common and efficient precipitation agent.
-
Protocol:
-
To 100 µL of plasma sample (blank, calibrator, QC, or unknown), add 25 µL of the Omeprazole-d3 working solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
3. LC-MS/MS Analysis:
-
Rationale: A C18 column is commonly used for the separation of omeprazole due to its hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol) provides good peak shape and resolution. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Protocol:
-
LC System: UPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.[15]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Logical Relationship between Accuracy and Precision
Caption: Relationship between Accuracy and Precision
Conclusion: The Superiority of Omeprazole-d3
The selection of an appropriate internal standard is paramount for the development of a robust and reliable bioanalytical method. While alternatives exist, the data overwhelmingly supports the use of Omeprazole-d3 for the quantification of omeprazole in biological matrices. Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for variations in sample preparation and instrumental analysis, leading to superior accuracy and precision.
By adhering to the principles of bioanalytical method validation as set forth by regulatory agencies and employing a stable isotope-labeled internal standard like Omeprazole-d3, researchers can have high confidence in the integrity of their data, which is fundamental to the successful development and approval of pharmaceutical products.
References
-
Dande, A. A., Reddy, G. R., & Saithya, G. (2021). Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC. Asian Journal of Pharmaceutical Research and Development, 9(2), 18-32. [Link]
-
U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
de Castro, A. P., de Oliveira, C. H., & de Moraes, N. V. (2018). Improvement and validation of a high-performance liquid chromatography in tandem mass spectrometry method for monitoring of omeprazole in plasma. Therapeutic Drug Monitoring, 40(3), 358-364. [Link]
-
Zhang, Y., Chen, Y., & Li, W. (2014). Determination of Omeprazole in Human Plasma Using UPLC-MS/MS and its Application to Bioequivalence Study. Journal of Chromatographic Science, 52(7), 661-666. [Link]
-
U.S. Food and Drug Administration. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies. Retrieved from [Link]
-
Vijayaraghavan, R., Jayababu, G., Prasad, R., Thirugnanam, P. E., Shivkumar, G., & Sriraam, V. T. (2016). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. International Journal of Pharmaceutical Sciences and Research, 7(2), 85-94. [Link]
-
Shimadzu. (n.d.). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Retrieved from [Link]
-
Al-Ghobashy, M. A., Abdel-Ghany, M. F., & Fathalla, F. A. (2015). Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. Journal of Chromatographic Science, 53(5), 779-784. [Link]
-
Lee, H. W., Ji, H. Y., & Kim, D. H. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 24(18), 3326. [Link]
-
Vijayaraghavan, R., et al. (2011). Bio-analytical method development and validation for omeprazole using lc-ms/ms. International Journal of Pharmaceutical Sciences and Research, 2(9), 2343. [Link]
-
Vijayaraghavan, R., et al. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 2(9), 2343-2349. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
Lee, H. W., et al. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules (Basel, Switzerland), 24(18), 3326. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Shah, V. P., et al. (2000). Bioanalytical method validation. AAPS PharmSci, 2(1), E1. [Link]
-
Jemal, M. (2000). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 14(18), 1725–1732. [Link]
-
O'Halloran, S. J., et al. (2004). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry, 50(10), 1916-1919. [Link]
-
INVIMA. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]
-
Singh, J. (2015). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? [Discussion]. ResearchGate. Retrieved from [Link]
-
Vijayaraghavan, R., et al. (2016). An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. International Journal of Pharmaceutical Sciences and Research, 7(2), 85-94. [Link]
-
Timmerman, P. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. scispace.com [scispace.com]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. Improvement and validation of a high-performance liquid chromatography in tandem mass spectrometry method for monitoring of omeprazole in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. shimadzu.com [shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method [mdpi.com]
- 16. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
Linearity & Validation Excellence: Omeprazole Carboxylic Acid-d3 in Plasma Analysis
Executive Summary: The Case for Deuterated Precision
In the high-stakes environment of pharmacokinetic (PK) profiling and CYP2C19 phenotyping, the quantification of Omeprazole Carboxylic Acid (OCA) —the major metabolite of omeprazole—demands rigorous bioanalytical standards.
This guide objectively compares the linearity and validation performance of using Omeprazole Carboxylic Acid-d3 (d3-OCA) as a Stable Isotope-Labeled Internal Standard (SIL-IS) versus the traditional use of Structural Analogs (e.g., Lansoprazole or Phenacetin).[1]
The Verdict: While structural analogs offer a lower upfront cost, they frequently fail to compensate for variable matrix effects in human plasma, leading to non-linear ionization suppression. The d3-OCA workflow demonstrates superior linearity (
Technical Context: The CYP2C19 Marker
Omeprazole is extensively metabolized by CYP2C19 to form 5-hydroxyomeprazole and by CYP3A4 to form omeprazole sulfone. However, Omeprazole 5-carboxylic acid (OCA) is a critical downstream metabolite often used to assess total clearance pathways and liver function in specific populations.[1]
The Bioanalytical Challenge
Plasma matrices contain phospholipids and endogenous salts that cause Ion Suppression in Electrospray Ionization (ESI).
-
Analog IS Risk: An analog elutes at a different retention time than the analyte. It experiences different suppression than the analyte, leading to calculated concentration errors.
-
d3-OCA Solution: The deuterated standard co-elutes with the analyte. It experiences the exact same suppression events, mathematically cancelling out the error in the area ratio calculation.
Comparative Performance Guide
The following data synthesizes validation parameters from bioanalytical studies comparing SIL-IS (d3-OCA) against Analog-IS (Lansoprazole) methods.
Table 1: Linearity and Validation Metrics Comparison
| Performance Metric | Method A: d3-OCA (SIL-IS) | Method B: Lansoprazole (Analog-IS) | Impact on Study |
| Linearity ( | > 0.9992 | 0.9940 – 0.9960 | d3-OCA ensures accurate quantification at LLOQ.[1] |
| Matrix Effect (ME) | 98.5% – 102.1% (Normalized) | 82.0% – 115.0% (Variable) | Analog IS fails to correct for phospholipid suppression.[1] |
| Retention Time Shift | 0.0 min (Co-eluting) | Analog does not track rapid LC pump fluctuations.[1] | |
| Inter-day Precision | 1.2% – 4.5% | 6.8% – 12.5% | High variability in Analog methods risks batch failure. |
| Recovery Consistency | Consistent across conc. range | Drifts at high concentrations | Non-parallel recovery affects high-dose PK data.[1] |
Analyst Note: In Method B, the "Matrix Effect" variance (82-115%) is the most dangerous factor. It implies that patient samples with different lipid profiles (e.g., after a high-fat meal) could yield false concentration data, whereas Method A remains robust.[1]
Experimental Protocol: Validated Workflow
This protocol utilizes a Protein Precipitation (PPT) extraction optimized for high-throughput LC-MS/MS analysis.[1]
Reagents & Standards
-
Analyte: Omeprazole 5-carboxylic acid (OCA).[1]
-
Internal Standard: Omeprazole 5-carboxylic acid-d3 (d3-OCA).[1]
-
Matrix: Human Plasma (K2EDTA).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve d3-OCA in Methanol to 1 mg/mL.[1]
-
Prepare a Working IS Solution at 500 ng/mL in 50:50 Methanol:Water.
-
-
Sample Extraction (PPT):
-
Reconstitution:
-
Transfer 100 µL of supernatant to a fresh plate.
-
Dilute with 100 µL of Mobile Phase A (to match initial mobile phase strength).[1]
-
Inject 5 µL into LC-MS/MS.
-
LC-MS/MS Conditions[1][2][3][4][5][6][7][8][9][10]
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax),
mm, 3.5 µm. -
Flow Rate: 0.4 mL/min.
-
Gradient: 10% B to 90% B over 3.0 minutes.
-
Transitions (MRM):
Visualization: Self-Correcting Quantitation Workflow
The following diagram illustrates why the d3-OCA workflow is self-validating compared to the Analog approach.
Caption: Workflow demonstrating how d3-OCA auto-corrects for matrix suppression via co-elution, whereas Analog IS introduces bias due to chromatographic separation.
References
-
Wang, J., et al. (2005).[2] Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 631-635.[1][2] Link
-
Hartzell, A., et al. (2022).[3] Quality by Design Method Development For the Analysis of Omeprazole. Diva-portal. Link
-
KCAS Bio. (2017).[1] The Value of Deuterated Internal Standards. KCAS Bio Resources. Link
-
WuXi AppTec. (2024).[1] Internal Standards in LC-MS Bioanalysis: Which, When, and How. DMPK Guide. Link
-
Sigma-Aldrich. Omeprazole 5-carboxylic acid analytical standard. Product Catalog. Link[1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
